Benzene, (octylthio)-

Description

BenchChem offers high-quality Benzene, (octylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, (octylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

13910-16-2 |

|---|---|

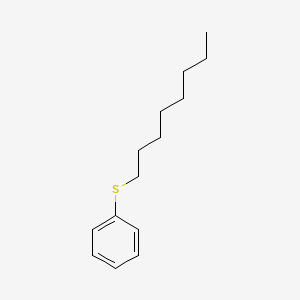

Molecular Formula |

C14H22S |

Molecular Weight |

222.39 g/mol |

IUPAC Name |

octylsulfanylbenzene |

InChI |

InChI=1S/C14H22S/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3 |

InChI Key |

GMMWKYSAFBYKHU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSC1=CC=CC=C1 |

Origin of Product |

United States |

Contextualization Within Contemporary Organic and Materials Chemistry

In the vast field of organic chemistry, the synthesis and functionalization of aromatic compounds are central themes. Thioether-substituted aromatics, also known as aryl sulfides, are integral to the development of pharmaceuticals, agrochemicals, and functional materials. researchgate.netnih.gov The carbon-sulfur bond, once considered a nuisance due to the potential for catalyst poisoning, is now a target for sophisticated synthetic methodologies, including transition metal-catalyzed cross-coupling reactions. nih.gov These advancements have enabled the precise installation of thioether moieties onto aromatic rings, unlocking a wide array of molecular architectures with tailored properties.

In materials science, the incorporation of sulfur-containing aromatic units into polymers and molecular crystals has led to materials with interesting photophysical and electronic properties. brainkart.com Aryl sulfides are key building blocks for organic semiconductors, luminescent materials, and functional polymers, demonstrating their versatility and importance in the creation of advanced materials. researchgate.netbrainkart.com

Overview of Thioether Functionality and Its Impact on Aromatic Compound Properties

The introduction of a thioether group (-S-R) onto an aromatic ring significantly influences its chemical and physical properties. The sulfur atom, with its lone pairs of electrons, can engage in p-π conjugation with the aromatic system. youtube.com This electronic interaction affects the electron density of the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions.

Compared to their oxygen analogues (ethers), thioethers have lower electronegativity and greater polarizability. This results in distinct electronic behavior. The thioether group is generally considered a weak activator of the aromatic ring towards electrophilic substitution. The sulfur atom can donate electron density to the ring through resonance, but this effect is modest.

The presence of the thioether linkage also imparts specific conformational preferences and can participate in non-covalent interactions, such as S-π interactions, which can play a role in the supramolecular organization of materials. The oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone further expands the functional diversity, offering a way to fine-tune the electronic properties of the molecule. youtube.com

Scope and Significance of Academic Inquiry into Benzene, Octylthio and Analogues

Direct Functionalization Approaches

Direct functionalization represents the most straightforward approach to synthesizing (octylthio)benzene, involving the creation of a carbon-sulfur bond directly on the aromatic ring.

The thiol-ene reaction is a powerful and efficient method for forming thioethers through the addition of a thiol to an alkene. wikipedia.org This reaction, first reported in 1905, has gained significant prominence and is now considered a "click chemistry" reaction due to its high yields, stereoselectivity, rapid rate, and strong thermodynamic driving force. wikipedia.org The process typically proceeds via a free-radical mechanism, which can be initiated by heat, light (photo-initiation), or a radical initiator. This generates a thiyl radical from the thiol (e.g., 1-octanethiol), which then adds to an alkene. wikipedia.org

While the classic thiol-ene reaction involves an alkene, its principles can be extended to the functionalization of aromatic systems. For instance, radical hydrothiolation can generate a carbon-centered radical that may subsequently cyclize onto an aromatic ring. wikipedia.org More directly, vinyl-substituted benzenes can readily participate in thiol-ene reactions. The addition of 1-octanethiol to styrene, for example, under radical conditions, would yield the anti-Markovnikov addition product, 1-phenyl-2-(octylthio)ethane, rather than directly substituting the benzene ring. However, this method is crucial for attaching octylthio- groups to benzene rings that are part of a larger molecule containing an alkene functionality. The reaction's tolerance to various functional groups and its efficiency make it a valuable tool in materials science and polymer synthesis. wikipedia.orgcapes.gov.br

The key steps in the radical-initiated thiol-ene reaction are:

Initiation : Formation of a thiyl radical (RS•) from the thiol (RSH).

Propagation : The thiyl radical adds to the alkene, forming a carbon-centered radical.

Chain Transfer : The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and a new thiyl radical to continue the chain. wikipedia.org

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class in organic chemistry for modifying aromatic rings. numberanalytics.com The reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. numberanalytics.comtotal-synthesis.com Due to benzene's inherent stability from aromaticity, a strong electrophile is required to attack the pi-electron system. libretexts.org This process generally occurs in two main steps:

Electrophilic Attack : The nucleophilic aromatic ring attacks the electrophile, disrupting aromaticity and forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This is typically the slow, rate-determining step. masterorganicchemistry.com

Deprotonation : A base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com

To introduce a thioether group like octylthio-, one potential EAS pathway involves using an electrophilic sulfur reagent. This could be achieved by reacting 1-octanethiol with an oxidizing agent to form an electrophilic species, or by using a pre-formed electrophile like octylsulfenyl chloride (C8H17SCl). The reaction would likely require a Lewis acid catalyst (e.g., AlCl3, FeCl3) to enhance the electrophilicity of the sulfur reagent. total-synthesis.com

The specific reaction conditions for the direct sulfenylation of benzene with an octylthio- group via EAS are influenced by factors such as the choice of catalyst and solvent. The general scheme for key EAS reactions is well-established for introducing other functional groups like halogens, nitro groups, and acyl groups. total-synthesis.com

Table 1: Comparison of Direct Functionalization Methods

| Feature | Thiol-Ene Click Reaction | Electrophilic Aromatic Substitution (EAS) |

| Reactants | Alkene-substituted benzene, 1-octanethiol | Benzene, electrophilic sulfur reagent |

| Mechanism | Free-radical addition wikipedia.org | Formation of sigma complex, deprotonation masterorganicchemistry.com |

| Key Feature | High efficiency, "click" reaction wikipedia.org | Fundamental for aromatic functionalization numberanalytics.com |

| Catalyst/Initiator | Radical initiator (light, heat) wikipedia.org | Lewis acid (e.g., AlCl3, FeCl3) total-synthesis.com |

| Typical Substrate | Styrene or other vinyl-aromatics | Benzene and its derivatives |

Precursor-Based Synthesis of Octylthio-Benzene Analogues

These methods involve synthesizing the target molecule from precursors that are not necessarily aromatic to begin with or by incorporating the octylthiobenzene unit into a more complex structure.

Benzoquinone is a versatile precursor for synthesizing substituted aromatic compounds. Its reaction with alkanethiols like 1-octanethiol can serve as an entry point to octylthio-substituted hydroquinones, which can then be further processed. The reaction typically proceeds via a Michael-type conjugate addition, where the thiol attacks one of the activated double bonds of the quinone ring. This is often followed by tautomerization to yield the hydroquinone (B1673460) derivative. Subsequent oxidation or other functional group manipulations can then be performed. This approach allows for the controlled introduction of one or more octylthio- groups onto the ring system.

The (octylthio)benzene moiety is a building block in the synthesis of more complex, often heterocyclic, molecules with specific functions. researchgate.net Multi-step and multi-component reactions are employed to construct these elaborate structures. researchgate.netsioc-journal.cn For example, derivatives of 1,3,4-thiadiazole (B1197879) and thiazolo[4,5-d]pyrimidine (B1250722) have been synthesized incorporating long-chain alkylthio- groups. sioc-journal.cnnih.govresearchgate.net

One example is the synthesis of 2,4-bis(octylthio)-6-(4-hydroxy-3,5-di-tert-butylanilino)-1,3,5-triazine, a compound where two octylthio- groups are attached to a triazine ring, which is then linked to a substituted phenol (B47542). nih.gov The synthesis of such molecules involves sequential reactions where the octylthio- groups are introduced onto the heterocyclic core, often by nucleophilic substitution of a leaving group (like a chlorine atom) on the heterocycle with 1-octanethiol. These multi-step syntheses demonstrate how the octylthiobenzene unit can be integrated into larger molecular architectures. researchgate.net

Table 2: Examples of Precursor-Based Synthesis

| Precursor(s) | Target System | Key Reaction Type(s) |

| Benzoquinone, 1-Octanethiol | Octylthio-hydroquinone | Michael Addition, Tautomerization |

| Substituted Triazine, 1-Octanethiol | Bis(octylthio)triazine derivatives nih.gov | Nucleophilic Aromatic Substitution |

| Iminophosphorane, Diisocyanate | Benzene-bridged bis(thiazolopyrimidinone) sioc-journal.cn | Aza-Wittig Reaction, Multicomponent Reaction sioc-journal.cn |

Emerging Synthetic Strategies and Catalytic Approaches

Research continues to yield new and improved methods for forming carbon-sulfur bonds and synthesizing complex aromatic compounds. Emerging strategies often focus on improving efficiency, selectivity, and environmental sustainability.

Recent progress in catalytic C-H functionalization offers promising alternatives to classical EAS reactions. nih.gov While electrophilic silylation has been a focus, the principles of developing new catalytic systems can be applied to sulfenylation as well. nih.gov These methods aim to use transition metal catalysts to directly activate a C-H bond on the benzene ring for reaction with a sulfur-containing reagent, often under milder conditions than traditional EAS.

Microwave-Assisted Synthesis Techniques in Related Benzene Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, particularly in the synthesis of thioethers. The primary benefits include dramatically reduced reaction times, improved yields, and cleaner reaction profiles. rsc.orgamazonaws.com The absorption of microwave energy by polar molecules and ions leads to rapid, uniform heating, which can accelerate reaction rates and enhance selectivity. amazonaws.com

Research has demonstrated the effectiveness of microwave irradiation in various reactions that form C-S bonds. For instance, a three-component reaction of an arylglyoxal, a cyclic 1,3-dicarbonyl, and a thiol can be completed in just 15 minutes under microwave heating at 130°C to produce β-keto thioethers with an 85% yield. rsc.org In contrast, the same reaction under conventional reflux conditions required 12 hours to achieve a comparable yield. rsc.org This highlights the efficiency of microwave-assisted techniques.

Similarly, the Ullmann condensation, a classic method for C-S bond formation, has been adapted for microwave synthesis. The copper(I) iodide-catalyzed cross-coupling of thiophenols and aryl halides in the presence of a base like potassium carbonate can be performed under microwave irradiation at 120°C, achieving good yields in a matter of hours. researchgate.net Another study details a one-pot microwave-assisted method to produce thiols from halides using potassium thioacetate, a process that is 6 to 24 times faster than previously reported methods and results in yields greater than 90%. amazonaws.com

The following table summarizes key findings in microwave-assisted synthesis relevant to thioether formation.

| Reaction Type | Reactants | Catalyst/Conditions | Time | Yield | Source |

| Three-Component Reaction | Arylglyoxal, Thiol, Cyclic 1,3-dicarbonyl | Acetic Acid, MW, 130°C | 15 min | 85% | rsc.org |

| Ullmann Cross-Coupling | Thiophenol, Aryl Halide | CuI, K₂CO₃, 2-propanol, MW, 120°C | 3 hours | Good | researchgate.net |

| Thiol Synthesis | Alkyl Halide, Potassium Thioacetate | Methanol, MW | 60 min | >90% | amazonaws.com |

| Fused Furan Synthesis | β-keto thioether | FeCl₃, Toluene (B28343), MW, 120°C | 30 min | 55% | rsc.org |

These examples underscore the potential of microwave-assisted synthesis to create thioether-substituted benzene derivatives efficiently and rapidly.

General Considerations for Catalyst Design in Thioether Functionalization

The design of effective catalysts is paramount for the selective and efficient functionalization of benzene with thioether groups. Transition metals such as copper, palladium, rhodium, and nickel are central to many of these synthetic strategies, primarily through C-H activation or cross-coupling reactions. pku.edu.cn

Copper Catalysis: Copper catalysts are widely used for thioetherification due to their low cost and versatile reactivity. A notable example is the use of copper(II) triflate (Cu(OTf)₂) to catalyze the coupling of benzyl (B1604629) alcohols with thiols. nih.gov This method is effective for primary, secondary, and tertiary benzyl alcohols and proceeds under mild conditions (25°C in dichloromethane), tolerating a wide variety of functional groups and producing benzyl thioethers in moderate to excellent yields. nih.gov The selection of the copper source is critical, with Cu(OTf)₂ demonstrating superior performance in screening studies. nih.gov

Rhodium and Other Noble Metal Catalysis: Rhodium catalysts are particularly effective in directing group-assisted C-H functionalization. nih.gov In this strategy, a coordinating group on the benzene substrate directs the metal catalyst to a specific C-H bond, ensuring high regioselectivity. The thioether moiety itself can act as a directing group for ortho-C-H activation. researchgate.net For instance, a ruthenium(II) complex has been used for the selective ortho-vinylation of arenes directed by a thioether group. researchgate.net Similarly, triazene (B1217601) groups can direct Rh(I) and Rh(III) catalysts to achieve sequential C-H functionalization of a benzene core. nih.gov

Earth-Abundant Metal Catalysis: In a push towards more sustainable chemistry, catalysts based on earth-abundant metals like nickel and iron are gaining prominence. pku.edu.cn Nickel catalysts have shown remarkable activity in C-H thiolation reactions. pku.edu.cn Iron-catalyzed coupling of thiols with aldehydes in water represents an environmentally friendly approach to synthesizing thioesters, which are structurally related to thioethers. researchgate.net

A crucial aspect of catalyst design is the use of ligands, which can modulate the reactivity and selectivity of the metal center. For example, N-heterocyclic carbenes (NHCs) have been employed as ligands in ruthenium-catalyzed alkenylation directed by thioethers. researchgate.net In copper-catalyzed Ullmann reactions, ligands such as trans-cyclohexane-1,2-diol can facilitate the C-S bond formation. researchgate.net

The following table outlines various catalytic systems used in thioether synthesis.

| Catalyst System | Reaction Type | Key Features | Source |

| Cu(OTf)₂ | C-O Cleavage/Thioetherification | Mild conditions; tolerates diverse functional groups on benzyl alcohols and thiols. | nih.gov |

| Ru(II)-NHC Complex | Thioether-directed C-H Vinylation | High regioselectivity for ortho-functionalization. | researchgate.net |

| Rh(I)/Rh(III) | Triazene-directed C-H Functionalization | Allows for sequential, programmed synthesis of multi-substituted benzenes. | nih.gov |

| Ni-based Catalysts | C-H Thiolation | Utilizes an earth-abundant, low-cost metal. | pku.edu.cn |

| Fe-based Catalysts | Thioester Synthesis from Aldehydes | Eco-friendly reaction, often performed in water. | researchgate.net |

Ultimately, the choice of catalyst depends on the specific substrates, the desired regioselectivity, and considerations of cost and environmental impact. The ongoing development in catalyst design continues to expand the toolkit for synthesizing octylthio-substituted benzene derivatives with high precision and efficiency.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

Proton and carbon NMR are fundamental techniques for determining the carbon-hydrogen framework of "Benzene, (octylthio)-."

¹H NMR: The ¹H NMR spectrum of "Benzene, (octylthio)-" is characterized by distinct signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the octyl chain. The aromatic protons typically appear in the downfield region (δ 7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. The protons on the carbon adjacent to the sulfur atom (α-methylene) are also shifted downfield (around δ 2.9 ppm) due to the electronegativity of the sulfur atom. The remaining methylene (B1212753) protons of the octyl chain appear as a complex multiplet in the upfield region (δ 1.2-1.7 ppm), while the terminal methyl group protons resonate at the most upfield position (around δ 0.9 ppm).

¹³C NMR: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The aromatic carbons of "Benzene, (octylthio)-" exhibit signals in the range of δ 125-138 ppm. The carbon atom directly attached to the sulfur (C-S) is typically found around δ 137.9 ppm. The signals for the octyl chain carbons appear in the upfield region (δ 14-35 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzene, (octylthio)-

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic C-H (ortho) | ~7.3 | ~129.0 |

| Aromatic C-H (meta) | ~7.2 | ~128.8 |

| Aromatic C-H (para) | ~7.1 | ~125.5 |

| Aromatic C-S | - | ~137.9 |

| α-CH₂ | ~2.9 | ~34.5 |

| β-CH₂ | ~1.6 | ~31.8 |

| γ-CH₂ | ~1.4 | ~29.2 |

| δ-ζ-CH₂ | ~1.3 | ~29.1, ~28.9, ~22.6 |

| ω-CH₃ | ~0.9 | ~14.1 |

Note: The values presented are approximate and can vary based on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For "Benzene, (octylthio)-," this would show correlations between the adjacent aromatic protons and between the protons of the neighboring methylene groups in the octyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This is invaluable for assigning the signals of the octyl chain, matching each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for confirming the connection of the octyl chain to the benzene ring via the sulfur atom by observing correlations between the α-methylene protons and the aromatic carbons.

Solid-State NMR for Molecular Dynamics in Condensed Phases

While solution-state NMR provides information on molecules in motion, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their solid form. For "Benzene, (octylthio)-," ssNMR could be used to study its crystalline packing, conformational polymorphism, and the dynamics of the octyl chain in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution spectra of the solid material, revealing information about the local environment of the carbon and proton nuclei.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopies probe the energy levels of molecules, providing information about functional groups and electronic transitions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of "Benzene, (octylthio)-" would exhibit characteristic absorption bands.

Table 2: Characteristic FT-IR Absorption Bands for Benzene, (octylthio)-

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H stretch | 3000-2850 | Strong |

| Aromatic C=C stretch | 1600-1450 | Medium-Weak |

| C-H bend (alkane) | 1470-1450 | Medium |

| C-S stretch | 700-600 | Weak |

| Out-of-plane C-H bend (aromatic) | 900-675 | Strong |

The presence of bands in the 3100-3000 cm⁻¹ region confirms the aromatic C-H bonds, while the strong absorptions between 3000 and 2850 cm⁻¹ are characteristic of the aliphatic C-H bonds in the octyl group. The C-S stretching vibration is typically weak and appears in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of "Benzene, (octylthio)-" is dominated by the absorptions of the benzene ring. Benzene itself exhibits two primary absorption bands around 184 nm and 204 nm, and a weaker, fine-structured band around 256 nm, all arising from π → π* transitions. The substitution of the thioether group on the benzene ring acts as an auxochrome, causing a bathochromic (red) shift in these absorption bands to longer wavelengths. This is due to the interaction of the lone pair of electrons on the sulfur atom with the π-system of the benzene ring. For instance, (methylthio)benzene shows an absorption maximum around 250 nm. Therefore, "Benzene, (octylthio)-" is expected to have a similar UV-Vis spectrum, with its principal absorption band also shifted to a longer wavelength compared to unsubstituted benzene.

Raman Spectroscopy in Conjugated Polymeric Systems

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules, providing detailed insights into the structure, conformation, and electronic properties of conjugated polymeric systems. spectroscopyonline.com In polymers incorporating octylthio-benzene moieties, Raman spectroscopy can selectively identify and characterize the vibrations associated with both the conjugated backbone and the pendant alkylthio chains. The analysis of Raman spectra, often enhanced by resonance effects, allows for the investigation of morphology-dependent optical and electronic properties. rsc.org

When conjugated polymers containing thioether linkages are analyzed, characteristic Raman bands corresponding to the C-S stretching and C-H bending modes of the octylthio group can be observed. researchgate.net For instance, the S-H vibration band in thiol-containing polymers appears around 2579 cm⁻¹, and similar thioether linkages in octylthio-benzene would exhibit characteristic frequencies. researchgate.net In conjugated systems like those based on polythiophenes, the ratio between different Raman bands can even provide an estimate of the polymer chain length. researchgate.net

Furthermore, resonance Raman spectroscopy, where the excitation wavelength is tuned to match an electronic absorption band, can be used to selectively enhance the vibrations of specific parts of the polymer structure. rsc.org This technique is particularly useful for studying the degree of intra-chain charge transfer character along the polymer backbone, which is often influenced by the electron-donating nature of the octylthio substituent. rsc.org Density Functional Theory (DFT) calculations are frequently employed to assign the experimentally observed Raman-active vibrational modes and to correlate specific polymer backbone conformations with the charge transfer characteristics. rsc.orgku.edu By analyzing the Raman spectra of such polymers under different conditions, such as varying temperature or applied stress, it is possible to understand the molecular changes responsible for phenomena like polymer orientation and crystallization. spectroscopyonline.com

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For Benzene, (octylthio)-, with a chemical formula of C₁₄H₂₂S, the expected molecular weight is approximately 222.40 g/mol .

In the electron impact (EI) mass spectrum of an alkyl aryl sulfide like Benzene, (octylthio)-, a distinct molecular ion peak ([M]⁺) would be expected. The fragmentation of such compounds is well-documented and typically involves characteristic cleavage pathways. tandfonline.comnih.gov One of the most dominant fragmentation processes for alkyl aryl sulfides is α-cleavage, which involves the breaking of the bond between the sulfur atom and the alkyl chain. nih.govconsensus.app

The fragmentation of Benzene, (octylthio)- would likely proceed through several key pathways:

Loss of the octyl radical: Cleavage of the S-C₈H₁₇ bond would result in the formation of a benzenethiolate radical cation [C₆H₅S]⁺ at m/z 109.

Loss of a thiophenyl radical: Cleavage of the C₆H₅-S bond would lead to an octyl cation [C₈H₁₇]⁺ at m/z 113. The abundance of ions resulting from the loss of the SR group tends to increase with the size of the alkyl group. tandfonline.com

Benzylic-type cleavage: Rearrangement followed by cleavage can lead to the formation of a tropylium-like ion. For alkyl-substituted benzenes, a prominent peak at m/z 91 is common, resulting from a tropylium (B1234903) ion rearrangement. whitman.edu

Fragmentation of the benzene ring: The phenyl group itself can fragment, leading to characteristic ions. For instance, the phenyl ion [C₆H₅]⁺ at m/z 77 is a very common fragment indicative of a benzene ring. docbrown.info This ion can further lose acetylene (B1199291) (C₂H₂) to form an ion at m/z 51. whitman.edudocbrown.info

The study of these fragmentation patterns, often supported by collision-induced dissociation spectra, provides unambiguous structural information. nih.gov The behavior of analogous sulfides under chemical ionization (CI) can also offer complementary fragmentation data. nih.govnih.gov

Table 1: Predicted Mass Spectrometry Fragmentation for Benzene, (octylthio)-

X-ray Diffraction Crystallography for Solid-State Architecture

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. beilstein-journals.org By analyzing the diffraction pattern of X-rays passing through a single crystal of Benzene, (octylthio)-, it is possible to precisely map the electron density and thus determine the exact positions of each atom in the molecule. This technique yields fundamental structural parameters, including bond lengths, bond angles, and torsion angles, with very high precision. vanderbilt.edu

For Benzene, (octylthio)-, a single-crystal X-ray analysis would provide unambiguous confirmation of its covalent structure. It would allow for the precise measurement of the C-S bond length between the benzene ring and the sulfur atom, as well as the S-C bond length of the octyl chain. Furthermore, the C-C bond lengths within the benzene ring could be accurately determined, revealing any potential distortions from ideal aromaticity. The analysis would also establish the absolute configuration of the molecule within the crystal lattice, providing a complete and detailed picture of its solid-state architecture. rsc.org

Analysis of Molecular Packing and Intermolecular Interactions

The study of crystal structures through X-ray diffraction provides invaluable information about how molecules are arranged in the solid state and the nature of the intermolecular interactions that govern this packing. ias.ac.in In the case of Benzene, (octylthio)-, the crystal structure would be dictated by a combination of weak non-covalent interactions.

Furthermore, the sulfur atom introduces the possibility of specific and influential intermolecular contacts. Sulfur-arene interactions, where the sulfur atom of one molecule interacts with the π-system of the benzene ring of a neighboring molecule, are recognized as significant stabilizing forces in crystal engineering. acs.orguva.es Additionally, direct sulfur-sulfur (S---S) interactions can occur if the molecular packing brings the sulfur atoms of adjacent molecules into close proximity, typically at distances shorter than the sum of their van der Waals radii. researchgate.net The interplay of these varied interactions—van der Waals forces, π-π stacking, and sulfur-centered contacts—determines the final supramolecular assembly of Benzene, (octylthio)- in the solid state. ias.ac.in

Conformational Analysis and Deviations from Aromatic Planarity in Substituted Benzene Rings

The introduction of substituents onto a benzene ring can induce steric strain, leading to conformational changes and deviations from the ideal planar geometry of the aromatic ring. vanderbilt.edu The (octylthio)- group is sterically demanding, and its attachment to the benzene ring can cause notable structural distortions. Conformational analysis focuses on the study of the energetics of different spatial arrangements (rotamers) of the molecule. lumenlearning.com

In Benzene, (octylthio)-, the rotation around the C(aryl)-S bond would be a key conformational feature. The bulky octyl group can sterically interact with the ortho-hydrogens of the benzene ring, potentially forcing the C-S-C plane to adopt a non-coplanar orientation with respect to the ring to minimize this repulsion. researchgate.net This would be reflected in the C(ortho)-C(ipso)-S-C(alkyl) dihedral angle.

Moreover, the presence of a bulky substituent can cause the benzene ring itself to deform from planarity. vanderbilt.edu This distortion can manifest as out-of-plane bending of the substituted carbon atom or puckering of the entire ring. X-ray crystallographic analysis allows for the precise measurement of these deviations, such as the dihedral angles between different planes within the molecule and the displacement of atoms from the mean plane of the benzene ring. vanderbilt.eduresearchgate.net The extent of this distortion represents an energetic cost that balances the relief of steric strain between the substituent and the aromatic ring. vanderbilt.eduutdallas.edu

Surface-Sensitive Spectroscopic Techniques for Interfacial Studies

The behavior of molecules at interfaces is critical for a wide range of applications, and surface-sensitive techniques are indispensable for characterizing these systems. Benzene, (octylthio)-, due to its thiol-related functionality, is expected to form self-assembled monolayers (SAMs) on noble metal surfaces such as gold. nsf.govnih.gov

X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for determining the elemental composition and chemical states of atoms on a surface. wiley.com For a SAM of Benzene, (octylthio)- on a gold substrate, XPS analysis would confirm the presence of carbon, sulfur, and the gold from the substrate. High-resolution scans of the S 2p region would be particularly informative, showing a characteristic peak for the sulfur atom chemically bonded to the gold surface (thiolate). researchgate.netnih.gov The C 1s spectrum would reveal different carbon environments, such as the aromatic carbons of the benzene ring and the aliphatic carbons of the octyl chain. researchgate.net

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are imaging techniques that provide topographical information about the surface at the nanoscale and even at the molecular level. wiley.comnih.gov AFM would be used to visualize the morphology of the SAM, assess its completeness, measure its thickness, and identify any domains or defects. nsf.gov STM, under appropriate conditions, can achieve molecular resolution, allowing for the direct visualization of the packing arrangement of the Benzene, (octylthio)- molecules within the monolayer. nsf.govresearchgate.net These techniques together provide a comprehensive picture of the structure, order, and chemical nature of the interfacial layer. ethz.ch

Table 2: List of Mentioned Compounds

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material. thermofisher.com In the context of octylthio-benzene and its analogs, XPS is instrumental in confirming the formation of the self-assembled monolayer and in probing the nature of the sulfur-gold bond.

When an octanethiol monolayer is formed on a gold (Au(111)) surface, XPS analysis reveals the presence of carbon, sulfur, and gold. The high-resolution spectra of the S 2p and C 1s regions provide detailed information about the chemical environment of these elements. The S 2p spectrum is particularly insightful for understanding the attachment of the thiol to the gold surface. It typically shows a doublet, corresponding to the S 2p3/2 and S 2p1/2 spin-orbit components. The binding energy of the S 2p3/2 peak for a chemisorbed thiolate on gold is found at approximately 162 eV, which is lower than the binding energy for physisorbed or unbound thiols. core.ac.uk This negative shift in binding energy is indicative of the formation of a gold-thiolate (Au-S-R) bond.

Detailed analysis of high-resolution XPS spectra for an octanethiol self-assembled monolayer on a Au(111) surface reveals distinct chemical species. The S 2p spectrum can be deconvoluted to identify different sulfur species present on the surface. Typically, the dominant species is the chemisorbed thiolate (R-S-Au), but other species such as physisorbed molecules (free R-SH) or disulfides (S-S bonds) can also be present, particularly in less-ordered monolayers. core.ac.uk

The following table summarizes typical XPS data for an octanethiol monolayer on a Au(111) surface, which serves as a close analog for what would be expected for octylthio-benzene.

| Element | Core Level | Binding Energy (eV) | Assignment |

|---|---|---|---|

| Sulfur | S 2p3/2 | ~162.0 | Chemisorbed Thiolate (Au-S-C) |

| Sulfur | S 2p1/2 | ~163.2 | Chemisorbed Thiolate (Au-S-C) |

| Carbon | C 1s | ~284.8 | Aliphatic Carbon (C-C, C-H) |

| Gold | Au 4f7/2 | ~84.0 | Metallic Gold (Substrate) |

| Gold | Au 4f5/2 | ~87.7 | Metallic Gold (Substrate) |

The quantitative analysis of the XPS peak intensities allows for the determination of the elemental composition of the surface layer. The ratio of the S 2p to Au 4f peak areas can be used to estimate the surface coverage of the thiolate molecules. core.ac.uk

Application in Surface Adsorption Studies

The adsorption of octylthio-benzene and its analogs onto surfaces is a critical step in the formation of self-assembled monolayers. The strength of this adsorption and the structure of the resulting monolayer are influenced by several factors, including the nature of the solvent, the temperature, and the immersion time. researchgate.net

XPS can be employed to monitor the adsorption process and to characterize the resulting monolayer. For instance, studies on the formation of 1,8-octanedithiol (B75322) (ODT) monolayers on Au(111) have used XPS to demonstrate that a well-formed layer with standing-up molecules can be achieved in a relatively short time. nih.gov The XPS data helps to confirm the presence of the thiol on the surface and can provide insights into the orientation of the molecules.

The thermal stability of these monolayers is another important aspect that can be investigated using XPS. By monitoring the changes in the S 2p and C 1s spectra as a function of temperature, the desorption behavior and the decomposition pathways of the adsorbed molecules can be determined. For example, studies on n-hexanethiol on Au(111) have shown that the thiolate species are stable up to a certain temperature, after which desorption or decomposition occurs. core.ac.uk

The following table provides a conceptual overview of how XPS can be used to study the surface adsorption of octylthio-benzene or its analogs.

| Adsorption Parameter | XPS Measurement | Information Gained |

|---|---|---|

| Surface Coverage | Ratio of S 2p to Au 4f peak intensities | Density of adsorbed molecules on the surface. |

| Chemical State of Adsorbate | High-resolution S 2p and C 1s spectra | Nature of the bond between the molecule and the substrate (e.g., chemisorption vs. physisorption). |

| Monolayer Thickness | Angle-Resolved XPS (ARXPS) | Determination of the thickness of the organic layer. thermofisher.com |

| Thermal Stability | XPS spectra as a function of temperature | Desorption temperature and decomposition pathways of the monolayer. core.ac.uk |

| Solvent Effects | Comparison of XPS spectra for monolayers formed from different solvents | Influence of the solvent on the quality and structure of the monolayer. researchgate.net |

Theoretical and Computational Investigations of Octylthio Benzene Systems

Molecular Dynamics and Simulation Approaches

While quantum mechanics describes the electronic details, molecular dynamics and related simulation techniques model the physical movements and interactions of atoms and molecules over time.

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, they are frequently used to model complex phenomena like the adsorption of molecules onto surfaces and their behavior at interfaces. mdpi.com

MC simulations could be employed to study the adsorption of octylthio-benzene onto various materials, such as activated carbon, zeolites, or metallic surfaces. By simulating a vast number of possible configurations and energies, these methods can predict adsorption isotherms, determine the most stable adsorption geometries, and calculate thermodynamic properties like the heat of adsorption. For instance, simulations could model how the octylthio-benzene molecule orients itself on a surface, whether the interaction is dominated by the π-system of the benzene (B151609) ring, the sulfur atom, or the van der Waals forces of the octyl chain. Specialized techniques like gauge cell Monte Carlo (gcMC) are particularly useful for efficiently modeling the adsorption of species from mixtures, even at very low, environmentally relevant concentrations. chemrxiv.org

Classical and Ab Initio Molecular Dynamics for Conformational and Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. rsc.org This technique allows for the exploration of the conformational landscape and dynamic behavior of molecules like "Benzene, (octylthio)-". MD simulations can be broadly categorized into classical MD, which uses empirical force fields to describe interatomic interactions, and ab initio MD, which calculates these forces "on-the-fly" from electronic structure theory. mdpi.com

Conformational Analysis:

The flexibility of the octyl chain in "Benzene, (octylthio)-" gives rise to a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis is the study of the energies associated with these different arrangements. libretexts.org Key concepts in conformational analysis include:

Torsional Strain: This arises from the repulsion between bonding electrons in adjacent bonds. Conformations can be staggered, where atoms or groups are at a 60° dihedral angle to each other, or eclipsed, where the dihedral angle is 0°. Staggered conformations are generally more stable (lower in energy) than eclipsed conformations. chemistrysteps.comyoutube.com

Steric Hindrance: This is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity. In the case of "Benzene, (octylthio)-", interactions between the bulky phenyl group and different parts of the octyl chain, as well as interactions within the octyl chain itself (gauche interactions), play a significant role in determining the preferred conformations. youtube.com

Dynamic Behavior in Solution:

MD simulations are particularly useful for understanding how molecules like "Benzene, (octylthio)-" behave in a solvent. For example, a molecular dynamics study of sodium dodecylbenzene (B1670861) sulfonate (SDBS) micelles, which feature a phenyl group and a dodecyl chain, revealed that the hydrophobic core formed by the alkyl chains is more tightly packed compared to that of sodium dodecyl sulfate (B86663) (SDS) micelles. rsc.org This suggests that the phenyl group influences the packing and dynamics of the attached alkyl chain. The study also highlighted that the SDBS micelle is more spherical in shape. rsc.org

The table below summarizes findings from an MD simulation comparing SDS and SDBS micelles.

| Property | SDS Micelle | SDBS Micelle | Reference |

| Mean Micellar Radius | 19.4 Å | 20.0 Å | rsc.org |

| Eccentricity Ratio | 0.154 | 0.117 | rsc.org |

| Hydrophobic Core | Loosely Packed | Tightly Packed | rsc.org |

These findings illustrate how MD simulations can quantify the structural and dynamic properties of molecules containing both phenyl and alkyl moieties in an aqueous environment.

Computational Crystallography and Lattice Energy Prediction

Computational crystallography is a field that uses computer modeling to predict and analyze the crystalline structures of materials. A key aspect of this is the prediction of lattice energy, which is the energy released upon the formation of one mole of a crystalline solid from its constituent gaseous ions or molecules. wikipedia.orglibretexts.org It is a measure of the cohesive forces that hold the crystal together and is related to physical properties like melting point, solubility, and hardness. wikipedia.org

Lattice energy cannot be measured directly but can be calculated using theoretical models or deduced from experimental data using thermodynamic cycles like the Born-Haber cycle, particularly for ionic compounds. libretexts.org For molecular crystals such as those that might be formed by "Benzene, (octylthio)-", lattice energy calculations are more complex. They involve summing up the interaction energies between a central molecule and all its neighbors in the crystal lattice.

The magnitude of the lattice energy is influenced by several factors, including:

Intermolecular Forces: For a non-polar molecule like "Benzene, (octylthio)-", the dominant forces would be van der Waals interactions (London dispersion forces). The presence of the sulfur atom and the pi-system of the benzene ring could also lead to dipole-dipole and pi-stacking interactions.

While specific computational crystallography studies for "Benzene, (octylthio)-" were not identified in the searched literature, studies on related compounds demonstrate the principles. For example, research on alkyl-substituted thienothiophenes has shown that the arrangement of alkyl side chains can significantly influence the crystalline structure and, consequently, the material's electronic properties. nih.gov X-ray diffraction studies combined with computational modeling revealed that polymers with an even number of fused thiophene (B33073) rings adopted a tighter crystalline structure due to a tilted side chain arrangement. nih.gov

The table below outlines the general factors influencing lattice energy.

| Factor | Influence on Lattice Energy | Reference |

| Ionic/Molecular Charge | Higher charges lead to stronger attractions and higher lattice energy. | wikipedia.orgkhanacademy.org |

| Interionic/Intermolecular Distance | Shorter distances result in stronger forces and higher lattice energy. | wikipedia.orgkhanacademy.org |

| Molecular Size | Smaller ions/molecules generally lead to shorter distances and higher lattice energy. | libretexts.org |

| Crystal Structure (Packing Efficiency) | Denser, more efficient packing maximizes attractive interactions, increasing lattice energy. | nih.gov |

Predicting the crystal structure and lattice energy of a flexible molecule like "Benzene, (octylthio)-" is a significant computational challenge due to the large number of possible conformations of the octyl chain that could exist in the solid state.

Structure-Property Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. nih.govrsc.org Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models use statistical methods to develop mathematical equations that describe these relationships.

For a molecule like "Benzene, (octylthio)-", QSPR studies could be employed to predict various properties, such as:

Boiling point

Vapor pressure

Solubility

Partition coefficient (log P), which is a measure of lipophilicity.

These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical techniques like multiple linear regression to find a correlation with an experimentally measured property. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity.

While no specific SAR or QSPR studies for "Benzene, (octylthio)-" were found, studies on similar molecules illustrate the approach. A QSPR study on a series of N-(aryl)-2-thiophene-2-ylacetamide derivatives successfully related the partition coefficient to descriptors representing hydrogen acceptor groups and the field effects of substituents. asianpubs.org Another study on p-alkoxy-azothiophenes systematically investigated how increasing the length of an alkoxy chain affected the melting point, finding an unusual trend that did not follow the expected odd-even effect. rsc.org

The table below presents the results of a QSPR study on N-(aryl)-2-thiophene-2-ylacetamide derivatives, showing the statistical quality of the derived model for predicting the partition coefficient.

| Statistical Parameter | Value | Reference |

| Number of Compounds (n) | 21 | asianpubs.org |

| Correlation Coefficient (r) | 0.801 | asianpubs.org |

| Coefficient of Determination (r²) | 0.641 | asianpubs.org |

| Cross-validation Coefficient (q²) | 0.511 | asianpubs.org |

| F-statistic | 16.08 | asianpubs.org |

These examples demonstrate that computational SAR/QSPR methods are powerful tools for understanding how variations in the alkyl chain length or substitutions on the phenyl ring of an alkylthiobenzene could influence its physicochemical properties.

Advanced Applications of Octylthio Benzene Derivatives in Materials Science and Catalysis

Polymer Science and Functional Materials Development

The incorporation of octylthio-benzene moieties into polymer structures opens avenues for creating materials with highly specific and desirable properties. Research is exploring their use in everything from new polymer architectures to enhancing the durability and electronic capabilities of materials.

Incorporation into Polymer Architectures via Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for creating well-defined polymers from strained cyclic monomers. rsc.org While direct ROMP of an octylthio-benzene-containing monomer has not been extensively documented, the polymerization of structurally related monomers demonstrates the feasibility of incorporating phenyl sulfide (B99878) and thioether groups into polymer backbones.

Researchers have successfully used ROMP to polymerize strained paracyclophane-1,9-dienes, yielding alternating phenylenevinylene copolymers. nih.gov The living nature of these polymerizations, often initiated by ruthenium carbene complexes like Grubbs catalysts, allows for the synthesis of block copolymers with controlled molecular weights. nih.govacs.org The synthesis of monomers for these reactions can involve intermediates containing thioether linkages, such as bis-phenyl sulfide compounds, which are subsequently converted to the desired strained diene monomers. rsc.orgnih.govacs.orgrsc.org

The reactivity in ROMP is highly dependent on the monomer's structure; for instance, steric hindrance around the reactive double bond can significantly affect the rate and success of the polymerization. rsc.orgrsc.org The principles established in these systems suggest a clear pathway for designing and polymerizing a strained cyclic monomer functionalized with an octylthio-benzene group, which could be used to create novel, well-defined polymers with thioether functionalities directly in the main chain.

Design of Functional Polymers with Tailored Properties

The thioether group is a key functional moiety for designing advanced polymers. Its incorporation allows for the tuning of critical material properties. For example, thioether-containing polymers are explored for their oxidation sensitivity; the thioether can be oxidized to the more polar sulfoxide (B87167) and sulfone, inducing a hydrophobic-to-hydrophilic phase transition. nih.gov This characteristic is a cornerstone of developing "smart" materials that respond to oxidative environments. nih.gov

In the field of polymer electrolytes, poly(ether-thioethers) have been synthesized to investigate the role of organo-sulfur groups in lithium-ion conduction. colab.ws These polymers exhibit low glass transition temperatures (Tg), a crucial property for electrolyte performance, and their properties can be further modified through oxidation of the sulfur atom. colab.ws The synthesis of polypeptides bearing side-chain thioethers is another area of active research, where these functionalities can be used to create complex, functional biomaterials. illinois.edu

The introduction of an octylthio-benzene group into a polymer would be expected to impart a combination of properties: the long octyl chain would increase hydrophobicity and affect solubility and thermal characteristics, while the phenyl sulfide unit would provide specific electronic properties and a site for controlled oxidation. This allows for the rational design of functional polymers for applications ranging from responsive drug delivery systems to specialized polymer electrolytes. nih.gov

Role as Antioxidants in Polymer Systems

Virtually all polymeric materials are susceptible to oxidation, which can degrade their mechanical and physical properties. Thioethers, such as octylthio-benzene, function as highly effective secondary antioxidants. amfine.comuvabsorber.com Unlike primary antioxidants that scavenge free radicals, secondary antioxidants work by decomposing hydroperoxides—key intermediates in the oxidation process—into non-radical, stable products. uvabsorber.comadeka-pa.eu

This mechanism is particularly valuable for providing long-term thermal stability to plastics during their service life at elevated temperatures. amfine.comuvabsorber.com Thioether antioxidants are often used in synergistic combinations with primary antioxidants, such as hindered phenols. amfine.comadeka-pa.eu This combination creates a comprehensive stabilization system where the primary antioxidant handles initial radical formation and the thioether neutralizes the peroxide intermediates, preventing further degradation. uvabsorber.com Research has specifically demonstrated the synthesis of 2-(octylthio)benzene-1,4-diol for its potential as an antioxidant in lubricating oils, confirming the efficacy of this chemical moiety in preventing oxidation.

The key advantages of using thioether-based antioxidants include:

High efficiency in decomposing hydroperoxides. uvabsorber.com

Synergistic effects when combined with primary antioxidants. amfine.comadeka-pa.eu

Improved long-term heat aging performance in polymers like polyolefins and styrenics. amfine.comuvabsorber.com

Explorations in Electronic Materials Applications

While specific applications for Benzene (B151609), (octylthio)- in electronics are still emerging, the closely related polymer, Poly(phenylene sulfide) (PPS), is a high-performance engineering plastic widely used in the electronics industry. youtube.com The inherent properties of the phenyl sulfide linkage—excellent thermal stability, high chemical resistance, and strong electrical insulating characteristics—make it ideal for demanding electronic components. youtube.comgoogle.com

Applications for PPS are extensive and include:

Connectors, switches, and insulators that require high-temperature performance and dimensional stability. youtube.com

Printed circuit boards (PCBs) and other components that undergo thermal cycling. youtube.com

Automotive electrical components and under-the-hood applications. youtube.com

Research is actively pushing the boundaries of PPS-based materials. For instance, methods are being developed for the facile synthesis of telechelic (end-functionalized) PPS derivatives. rsc.org This allows for the creation of thermosetting versions or the construction of block copolymers, opening up new possibilities for advanced materials with tailored electronic and mechanical properties. rsc.org Furthermore, the use of hexakis(octylthio)benzene has been noted in compositions for heat transfer fluids, where it functions as a liquid crystal, pointing to the diverse physicochemical properties of such multi-substituted benzene thioethers. google.com

Surface Chemistry and Interfacial Phenomena

The dual hydrophobic-hydrophilic nature imparted by the octyl and thio-benzene groups, respectively, makes these compounds excellent candidates for modifying surface properties, particularly in mineral processing.

Development as Novel Flotation Collectors for Mineral Separation

Froth flotation is a critical process for separating valuable minerals from ore. The efficiency of this process relies heavily on collectors, which are chemical agents that selectively bind to the surface of target minerals, making them hydrophobic so they can attach to air bubbles and float.

Recent studies have identified bis(octylthio)benzene as a novel and highly effective collector for the separation of sulfide minerals. researchgate.netresearcher.life In the beneficiation of complex copper-cobalt (Cu-Co) ores, the application of bis(octylthio)benzene has shown significantly better performance than conventional methods. researchgate.net The presence of the sulfur-containing thioether groups provides a strong affinity for sulfide mineral surfaces, while the benzene ring and octyl chains enhance the hydrophobicity required for flotation. researchgate.netakita-u.ac.jp

Research findings highlight the effectiveness of this collector in enhancing both the purity (grade) and the amount of recovered metal.

| Mineral | Feed Grade | Concentrate Grade | Recovery Rate |

| Copper (Cu) | 1.27% | 24.43% | 94.47% |

| Cobalt (Co) | 0.56% | 9.78% | 86.35% |

| This table presents the results from flotation experiments on a Cu-Co ore using a process guided by mineralogy, demonstrating the high efficiency of the collection method. researchgate.net |

These results underscore the potential of octylthio-benzene derivatives to serve as specialized, high-performance collectors, addressing the challenges of separating complex and refractory ores. researchgate.net

Corrosion Inhibition Mechanisms and Performance Enhancement

The functionalization of benzene with an octylthio group introduces a molecular architecture with significant potential for corrosion inhibition. The mechanism of protection is predicated on the adsorption of the molecule onto the metallic surface, a process governed by the interplay of the hydrophobic octyl chain and the electronically active thioether and aromatic moieties. researchcommons.orgnih.gov

Organic corrosion inhibitors operate through the formation of a protective barrier on the metal surface, which can occur via physisorption, chemisorption, or a combination of both. researchcommons.orgresearchgate.net In the case of Benzene, (octylthio)-, the long alkyl chain is expected to form a hydrophobic layer, physically blocking corrosive agents from reaching the metal surface. researchgate.netresearchgate.net The thioether group and the π-electrons of the benzene ring can act as active centers for adsorption. nih.govmdpi.com The sulfur atom, with its lone pair of electrons, can coordinate with the vacant d-orbitals of metal atoms, leading to chemisorption. mdpi.com Similarly, the benzene ring can interact with the metal surface through π-electron donation. nih.gov

The performance of corrosion inhibitors can be quantified by electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These methods allow for the determination of corrosion current density (jcorr), polarization resistance (Rp), and inhibition efficiency (η%). For instance, studies on organoselenium thiourea (B124793) derivatives have shown a significant decrease in jcorr and an increase in Rp with increasing inhibitor concentration, indicating effective corrosion mitigation. nih.gov

Table 1: Corrosion Inhibition Performance of Structurally Related Compounds

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Reference |

| DS036 (Organoselenium Thiourea) | 1.0 x 10⁻³ | 96.6 | nih.gov |

| DS038 (Organoselenium Thiourea) | 1.0 x 10⁻³ | 98.5 | nih.gov |

| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT) | 500 ppm | 92.5 | mdpi.com |

| Imidazoline Derivative (TB) | 2.0 x 10⁻³ | 97.18 | nih.gov |

| Heavy Alkyl Benzene Derivative (H3Q) | 600 ppm | >90 | researchgate.net |

This table presents data for compounds structurally related to Benzene, (octylthio)- to illustrate the potential performance. Data for Benzene, (octylthio)- itself is not available in the provided sources.

Interfacial Hydrophobicity Regulation with Thioether Functionalities

The thioether functionality, in concert with the octyl and phenyl groups of Benzene, (octylthio)-, provides a powerful tool for tuning the hydrophobicity of interfaces. The hydrophobicity of a surface is a critical parameter in a wide range of applications, including anti-fouling coatings, lubrication, and microfluidics. mdpi.com The arrangement of molecules at an interface dictates its wetting properties, which are commonly quantified by measuring the water contact angle. A higher contact angle indicates a more hydrophobic surface.

Self-assembled monolayers (SAMs) are a model system for studying interfacial properties. nih.gov Alkanethiols readily form well-ordered SAMs on gold surfaces, and the terminal group of the alkanethiol determines the surface properties. For Benzene, (octylthio)-, if adsorbed on a surface, the long octyl chain would orient away from the surface, creating a non-polar, low-energy interface that repels water. The presence of the benzene ring can also influence the packing and orientation of the molecules in the monolayer, further modulating the interfacial properties.

The introduction of a thioether linkage within a molecule that also possesses a hydrophobic alkyl chain and an aromatic ring allows for a nuanced control over surface energy. Studies on hydroxyl-substituted alkylbenzene sulfonates have shown that the position of functional groups on the benzene ring significantly affects the interfacial configuration of the surfactant molecules. mdpi.com Similarly, the geometry of Benzene, (octylthio)- and its derivatives would influence their packing density and orientation at an interface, thereby regulating the degree of hydrophobicity.

The hydrophobicity of benzene-based surfactants has been shown to directly impact phenomena such as bubble coalescence, with more hydrophobic molecules leading to more stable interfaces. nih.govresearchgate.net This suggests that derivatives of Benzene, (octylthio)- could be employed to control the stability of emulsions and foams.

Table 2: Water Contact Angles on Surfaces with Related Functional Groups

| Surface | Water Contact Angle (°) | Reference |

| -CH₃ Terminated SAM | 97 ± 2 | nih.gov |

| -COOH Terminated SAM | 35 ± 4 | nih.gov |

| -OH Terminated SAM | 49 ± 3 | nih.gov |

| Untreated Platinum | ~40 | dataphysics-instruments.com |

| Platinum with SAMs from solution | 126 | dataphysics-instruments.com |

| Phenyl-terminated SAM (n=12) | Supports presence of interfacial phenyl moieties |

This table provides contact angle data for surfaces with functionalities analogous to those in Benzene, (octylthio)- to illustrate the principles of hydrophobicity regulation. Specific data for a Benzene, (octylthio)- modified surface is not available in the provided sources.

Catalytic Applications and Reaction Engineering

The unique electronic and steric properties conferred by the octylthio-benzene structure make its derivatives promising candidates for applications in catalysis, particularly in processes involving aromatic compounds and catalyst design optimization.

Roles in Catalytic Oxidation Processes involving Aromatic Compounds

The catalytic oxidation of aromatic compounds is a cornerstone of the chemical industry, used in the production of valuable intermediates like phenols and carboxylic acids. libretexts.orglibretexts.org However, the inherent stability of the benzene ring presents a significant challenge, often requiring harsh reaction conditions. libretexts.org Thioether-containing ligands have emerged as important components in transition-metal catalyzed reactions. researchgate.netbohrium.com

While Benzene, (octylthio)- itself is not a catalyst, its derivatives can serve as ligands for catalytically active metal centers. The sulfur atom of the thioether can coordinate to a metal, influencing its electronic properties and, consequently, its catalytic activity and selectivity. researchgate.net In the context of oxidation reactions, this coordination can modulate the redox potential of the metal center, facilitating the activation of oxidants like hydrogen peroxide or molecular oxygen.

The oxidation of the thioether group itself to a sulfoxide or sulfone is a well-known transformation. researchgate.net This reactivity could be harnessed in catalytic cycles where the sulfur center acts as a redox-active site, participating in oxygen transfer to the aromatic substrate. Furthermore, the presence of the benzene ring in the ligand structure can lead to favorable interactions with aromatic substrates through π-stacking, potentially influencing the regioselectivity of the oxidation process. The long octyl chain can also impact the catalyst's solubility and stability in different reaction media.

Benzene Derivatization in Heterogeneous Catalytic Systems

Heterogeneous catalysis is pivotal in large-scale chemical manufacturing due to the ease of catalyst separation and recycling. researchgate.net The derivatization of benzene is a key industrial process, with examples including alkylation to produce linear alkylbenzenes for detergents. Immobilized ionic liquids and zeolites are common heterogeneous catalysts for such reactions. nih.gov

Molecules like Benzene, (octylthio)- can play several roles in heterogeneous catalytic systems. They can be used as building blocks for the synthesis of novel catalyst supports or as modifying agents for existing supports. For example, the thioether group could be used to anchor metal nanoparticles to a support, with the octyl chain and benzene ring influencing the local environment around the active sites.

Molecular dynamics simulations have shown that in benzene alkylation reactions, the presence of grafted cations with alkyl chains can promote the enrichment of benzene at the catalyst interface, enhancing reaction rates. Similarly, the octylthio-benzene moiety, when incorporated into a heterogeneous catalyst, could create a specific interfacial environment that favors the adsorption and activation of aromatic reactants. The hydrophobicity imparted by the octyl chain could also play a role in reactions carried out in aqueous or biphasic systems. nih.gov

Optimization of Catalyst Design and Performance

The performance of a catalyst is critically dependent on the design of the ligands coordinating the metal center. researchgate.netolemiss.edunih.gov Thioether-containing ligands have been shown to be highly effective in a variety of catalytic transformations, including cross-coupling reactions and hydrogenations. researchgate.netbohrium.com The optimization of catalyst design involves tuning the steric and electronic properties of the ligand to achieve high activity, selectivity, and stability. olemiss.edu

For a ligand based on the Benzene, (octylthio)- scaffold, several structural features can be systematically varied to optimize catalyst performance:

The Alkyl Chain: The length and branching of the octyl group can be modified to control the catalyst's solubility in different solvents and to create a specific steric environment around the metal center. This can influence substrate access and selectivity. pku.edu.cn

The Thioether Linkage: The electronic properties of the sulfur atom can be tuned by introducing electron-donating or electron-withdrawing substituents on the benzene ring. This will affect the strength of the sulfur-metal bond and the electronic nature of the catalytic center. researchgate.netresearchgate.net

The Benzene Ring: The substitution pattern on the aromatic ring can be altered to introduce additional coordinating groups, creating multidentate ligands with enhanced stability and control over the metal's coordination sphere. The aromatic ring itself can also engage in non-covalent interactions with substrates. researchgate.net

By systematically modifying these components, it is possible to develop tailor-made catalysts for specific applications, achieving high turnover numbers (TON) and turnover frequencies (TOF), as has been demonstrated for palladium catalysts with aryldiphosphine ligands in carbonylation reactions. nih.gov The relationship between ligand structure and catalytic activity is a key area of research aimed at developing next-generation catalysts. olemiss.edu

Mechanistic Studies of Chemical Transformations Involving Octylthio Benzene Compounds

Reaction Mechanisms in Organic Synthesis

The (octylthio)benzene moiety can participate in a variety of synthetic transformations, two of which are particularly significant: thiol-ene addition reactions and electrophilic aromatic substitution. Understanding the step-by-step processes of these reactions is crucial for controlling the outcome and harnessing their full synthetic potential.

Mechanistic Insights into Thiol-Ene Addition Reactions

The thiol-ene reaction is a powerful and versatile method for the formation of carbon-sulfur bonds, proceeding via an anti-Markovnikov addition of a thiol to an alkene. nih.gov This reaction can be initiated through either a free-radical or a Michael addition mechanism. nih.gov

In the context of a reaction where (octylthio)benzene is formed, a thiol such as thiophenol would react with an alkene like 1-octene. Conversely, if a molecule containing an octylthio group and a vinyl group were to undergo an intramolecular reaction, the following mechanistic principles would apply.

Radical Addition Mechanism:

The free-radical mechanism is typically initiated by light, heat, or a radical initiator, which abstracts the hydrogen atom from a thiol (R-SH) to generate a thiyl radical (RS•). This highly reactive species then adds to an alkene at the less substituted carbon, leading to a carbon-centered radical intermediate. A subsequent chain-transfer step involves the abstraction of a hydrogen atom from another thiol molecule by the carbon radical, yielding the thioether product and regenerating the thiyl radical, which can then propagate the chain reaction. nih.gov

The key steps in the radical-mediated thiol-ene reaction are:

Initiation: Formation of a thiyl radical.

Propagation:

Addition of the thiyl radical to the alkene to form a carbon-centered radical.

Chain transfer from a thiol to the carbon-centered radical to form the thioether and a new thiyl radical.

This process is highly efficient and stereoselective, making it a valuable tool in polymer synthesis and surface patterning. nih.gov

Michael Addition Mechanism:

Alternatively, the thiol-ene reaction can proceed through a nucleophilic Michael addition, particularly when the alkene is electron-deficient (a Michael acceptor). youtube.com This pathway is typically catalyzed by a base or a nucleophile. A base will deprotonate the thiol to form a thiolate anion, which then acts as the nucleophile. youtube.com In nucleophilic catalysis, the nucleophile first attacks the alkene, generating an enolate which then deprotonates the thiol to form the reactive thiolate. youtube.com

The choice between the radical and Michael addition mechanisms depends on the nature of the reactants and the reaction conditions.

Detailed Mechanism of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. mdpi.com The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. nih.govbeilstein-journals.org

The (octylthio)- group on the benzene ring plays a crucial role in directing the position of the incoming electrophile and influencing the reaction rate. The sulfur atom, with its lone pairs of electrons, can donate electron density to the ring through resonance, while also exerting an electron-withdrawing inductive effect due to its electronegativity. youtube.com

Directing Effects of the (Octylthio)- Group:

The (octylthio)- group is an ortho-, para-directing activator . This is because the lone pairs on the sulfur atom can be delocalized into the benzene ring, stabilizing the arenium ion intermediate formed during ortho and para attack. youtube.comyoutube.com This resonance stabilization is most effective when the positive charge is located on the carbon atom directly attached to the sulfur, allowing for the formation of a resonance structure where the sulfur atom bears the positive charge and all atoms have a complete octet. youtube.com This additional resonance contributor significantly lowers the activation energy for ortho and para substitution compared to meta substitution. youtube.com

The general mechanism for the electrophilic substitution of (octylthio)benzene is as follows:

Generation of the Electrophile: A strong electrophile is generated from the reagents, often with the help of a Lewis acid catalyst. beilstein-journals.org

Formation of the Arenium Ion: The π electrons of the benzene ring attack the electrophile, forming a resonance-stabilized arenium ion. For (octylthio)benzene, attack at the ortho and para positions is favored due to the stabilizing effect of the sulfur atom.

Deprotonation: A base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. beilstein-journals.org

| Substituent Type | Directing Effect | Influence on Reactivity | Example Groups |

|---|---|---|---|

| Activating, Ortho-, Para-Directing | Directs incoming electrophiles to the ortho and para positions. | Increases the rate of reaction compared to benzene. | -OH, -OR, -NH₂, -R, -SR |

| Deactivating, Meta-Directing | Directs incoming electrophiles to the meta position. | Decreases the rate of reaction compared to benzene. | -NO₂, -CN, -C(O)R, -SO₃H |

| Deactivating, Ortho-, Para-Directing | Directs incoming electrophiles to the ortho and para positions. | Decreases the rate of reaction compared to benzene. | -F, -Cl, -Br, -I |

Degradation Mechanisms of Thioether Substituents

The thioether linkage in (octylthio)benzene is susceptible to degradation, particularly through oxidation. Understanding these degradation pathways is critical, especially in applications where the compound might be incorporated into materials like polymers that are exposed to oxidative environments.

Investigation of Oxidative Degradation Pathways in Polymer Matrices

Thioethers within polymer matrices can undergo oxidation when exposed to reactive oxygen species (ROS), such as hydrogen peroxide. nih.gov The mechanism of this oxidation involves the nucleophilic attack of the sulfur atom on the oxidant. nih.gov This process converts the hydrophobic thioether into more polar sulfoxide (B87167) and subsequently to sulfone groups. nih.govresearchgate.net

The sensitivity of a thioether to oxidation is dependent on the nucleophilicity of the sulfur atom, which is influenced by the electronic effects of its substituent groups. nih.gov Electron-donating groups increase the electron density on the sulfur, enhancing its nucleophilicity and making it more susceptible to oxidation. The octyl group in (octylthio)benzene is an electron-donating group, which would be expected to increase the oxidation sensitivity of the thioether linkage.

A "click-declick" strategy has been demonstrated where the oxidation of heteroaromatic thioethers within a polymer backbone to sulfoxides or sulfones can lead to the cleavage of the polymer chain upon reaction with a thiol. researchgate.netnih.gov This highlights a potential degradation pathway for polymers containing (octylthio)benzene units.

| Oxidation State | Functional Group | Relative Polarity |

|---|---|---|

| Thioether | R-S-R' | Low |

| Sulfoxide | R-S(O)-R' | Intermediate |

| Sulfone | R-S(O)₂-R' | High |

Catalytic Reaction Mechanisms at Molecular and Surface Levels

Heterogeneous catalysis plays a vital role in many industrial chemical processes. Understanding the interactions between molecules like (octylthio)benzene and the active sites on a catalyst surface is key to designing efficient and selective catalytic systems.

Active Site Interactions and Reaction Pathways in Heterogeneous Catalysis

In heterogeneous catalysis, the reaction occurs at the interface between the catalyst and the reactants, which are in different phases. youtube.com The active sites on the catalyst surface are where the reactant molecules adsorb and undergo chemical transformation. youtube.com

For a molecule like (octylthio)benzene, the aromatic ring and the sulfur atom can both interact with the catalyst's active sites. The nature of these interactions depends on the composition and structure of the catalyst. For instance, in a study on thioether metathesis using a supported Au-Pd alloy nanoparticle catalyst, it was found that the diaryl thioethers adsorb on the Pd species. nih.gov The presence of gold was found to moderate the adsorption energy and promote the reaction. nih.gov

Metal-free heterogeneous catalysts, such as the Amberlyst® A21 resin, have also been shown to be effective for thia-Michael additions, demonstrating that acidic or basic sites on a solid support can catalyze reactions involving thiols. mdpi.com

A proposed catalytic cycle for a reaction involving an aromatic thioether on a metal catalyst surface could involve the following general steps:

Adsorption: The (octylthio)benzene molecule adsorbs onto the active sites of the catalyst. This interaction could involve the π-system of the benzene ring or the lone pairs of the sulfur atom.

Activation: The adsorbed molecule is activated, for example, by the oxidative addition of a C-S bond to a metal center. acsgcipr.org

Reaction: The activated species reacts with another molecule or undergoes rearrangement.

Desorption: The product molecule desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

The efficiency and selectivity of the catalytic process are highly dependent on the specific interactions between the substrate, intermediates, and the catalyst's active sites. beilstein-journals.orgnih.gov